molecular formula C24H31N3OS2 B2906061 3-cyclohexyl-1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-1-(thiophen-2-ylmethyl)thiourea CAS No. 850934-88-2

3-cyclohexyl-1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-1-(thiophen-2-ylmethyl)thiourea

Cat. No.: B2906061
CAS No.: 850934-88-2
M. Wt: 441.65
InChI Key: BFOLMZIGMLKCIK-UHFFFAOYSA-N
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Description

3-cyclohexyl-1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-1-(thiophen-2-ylmethyl)thiourea is a complex organic compound that features a unique combination of cyclohexyl, indole, thiophene, and thiourea functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclohexyl-1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-1-(thiophen-2-ylmethyl)thiourea typically involves multi-step organic synthesis techniques. Here is a general outline of the synthetic route:

  • Formation of the Indole Derivative: : The synthesis begins with the preparation of the indole derivative. This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring.

  • Alkylation: : The indole derivative is then alkylated with an appropriate alkyl halide to introduce the 2-(5-methoxy-2-methyl)ethyl group.

  • Thiourea Formation: : The alkylated indole is then reacted with thiophene-2-carboxaldehyde to form the thiophene-2-ylmethyl intermediate. This intermediate is subsequently treated with cyclohexyl isothiocyanate to form the final thiourea compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene and indole rings. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: : Reduction reactions can occur at the thiourea group, converting it to the corresponding thiol or amine. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the thiourea and indole nitrogen atoms. Halogenating agents or alkylating agents are commonly used in these reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizers.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl halides, and other electrophiles.

Major Products

    Oxidation: Oxidized derivatives of the thiophene and indole rings.

    Reduction: Thiol or amine derivatives of the thiourea group.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its multiple functional groups allow for a wide range of chemical modifications.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. The indole and thiourea groups are known to interact with various biological targets, making this compound a candidate for drug discovery.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Indole derivatives are known for their pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Industry

In industry, this compound might be used as an intermediate in the synthesis of more complex pharmaceuticals or agrochemicals. Its unique structure could also make it useful in materials science for the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of 3-cyclohexyl-1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-1-(thiophen-2-ylmethyl)thiourea would depend on its specific biological target. Generally, compounds with indole and thiourea groups can interact with enzymes, receptors, or other proteins, modulating their activity. The methoxy and methyl groups on the indole ring may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-cyclohexyl-1-(2-(5-methoxy-1H-indol-3-yl)ethyl)-1-(thiophen-2-ylmethyl)thiourea: Similar structure but lacks the methyl group on the indole ring.

    3-cyclohexyl-1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-1-(phenylmethyl)thiourea: Similar structure but with a phenyl group instead of a thiophene group.

Uniqueness

The presence of both the methoxy and methyl groups on the indole ring, along with the thiophene and cyclohexyl groups, makes 3-cyclohexyl-1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-1-(thiophen-2-ylmethyl)thiourea unique. These structural features may confer distinct chemical reactivity and biological activity compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-cyclohexyl-1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-(thiophen-2-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3OS2/c1-17-21(22-15-19(28-2)10-11-23(22)25-17)12-13-27(16-20-9-6-14-30-20)24(29)26-18-7-4-3-5-8-18/h6,9-11,14-15,18,25H,3-5,7-8,12-13,16H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFOLMZIGMLKCIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC)CCN(CC3=CC=CS3)C(=S)NC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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